N-isopropyl-3-(2-phenoxyethoxy)benzamide

Descripción

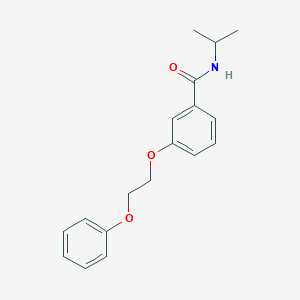

N-Isopropyl-3-(2-phenoxyethoxy)benzamide is a benzamide derivative characterized by an isopropyl group attached to the amide nitrogen and a 2-phenoxyethoxy substituent at the 3-position of the benzamide core. The 2-phenoxyethoxy group may influence solubility, binding affinity, and metabolic stability compared to other substituents, though specific data on this compound remain absent in the literature reviewed here.

Propiedades

Fórmula molecular |

C18H21NO3 |

|---|---|

Peso molecular |

299.4g/mol |

Nombre IUPAC |

3-(2-phenoxyethoxy)-N-propan-2-ylbenzamide |

InChI |

InChI=1S/C18H21NO3/c1-14(2)19-18(20)15-7-6-10-17(13-15)22-12-11-21-16-8-4-3-5-9-16/h3-10,13-14H,11-12H2,1-2H3,(H,19,20) |

Clave InChI |

PMAKGYOAJGWGHT-UHFFFAOYSA-N |

SMILES |

CC(C)NC(=O)C1=CC(=CC=C1)OCCOC2=CC=CC=C2 |

SMILES canónico |

CC(C)NC(=O)C1=CC(=CC=C1)OCCOC2=CC=CC=C2 |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following analysis compares N-isopropyl-3-(2-phenoxyethoxy)benzamide to key benzamide derivatives from the evidence, focusing on structural variations, biological targets, and functional outcomes.

Table 1: Structural and Functional Comparison of Benzamide Derivatives

Pharmacological Activity and Mechanism

FCPR03 :

- PDE4 Inhibition : Demonstrates potent inhibition (IC₅₀ = 3.1 nM) of PDE4 catalytic domains, reducing depressive-like behaviors in mice via cAMP/PKA/Akt/GSK-3β pathway activation .

- Neuroplasticity Enhancement : Increases dendritic spine density (Figure 5), synaptic proteins (PSD95, synapsin 1; Figure 6), and dendritic branching (Figure 4) in stressed mice.

- Low Emetic Risk : Unlike rolipram, FCPR03 shows minimal emetic side effects due to selective PDE4B binding .

- SBI-9639: Targets SHP2 phosphatase in leukemia, disrupting oncogenic signaling. Structural features (furan-thiophenone group) enable π-π stacking interactions critical for binding .

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide :

Substituent Effects on Bioactivity

- Oxygenated Side Chains: FCPR03’s cyclopropylmethoxy and difluoromethoxy groups enhance PDE4 affinity and blood-brain barrier penetration . The hypothetical 2-phenoxyethoxy group in the query compound may improve solubility but could reduce metabolic stability compared to smaller substituents.

- Aromatic Modifications: SBI-9639’s furan-thiophenone moiety enables selective SHP2 inhibition, whereas FCPR03’s difluoromethoxy group optimizes PDE4 binding .

Behavioral and Molecular Outcomes (FCPR03 vs. Rolipram)

Antidepressant Efficacy :

Safety Profile :

- Rolipram induces emesis via PDE4D inhibition, whereas FCPR03’s selectivity for PDE4B minimizes this risk .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.